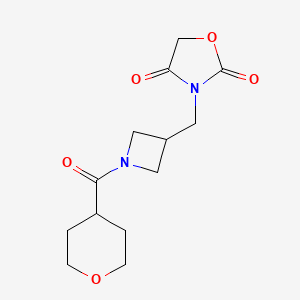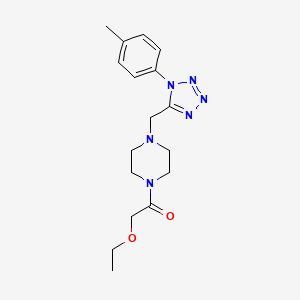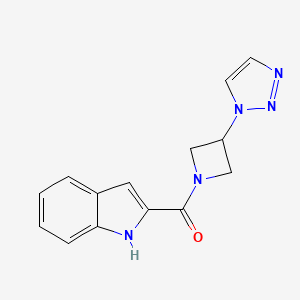![molecular formula C24H22N2O4S2 B2912797 N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 900004-72-0](/img/structure/B2912797.png)
N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a key role in cancer cell survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which can be beneficial in various disease models.
However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide. One of the most promising directions is the development of this compound as a therapeutic agent for cancer. Studies have shown that this compound has potent anti-cancer properties and can be effective in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells.
Another future direction is the study of the anti-inflammatory properties of this compound. Studies have shown that this compound can reduce inflammation in animal models, which can be beneficial in various disease models.
Finally, the development of new synthesis methods for this compound can also be a future direction. New synthesis methods can lead to the development of more efficient and cost-effective ways of producing this compound, which can be beneficial for its use in various applications.
Synthesis Methods
The synthesis of N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 5-methoxybenzo[d]thiazole-2-amine with benzyl chloroformate in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethylsulfonyl chloride and N-benzylbenzamide. Other methods include the use of N-benzylbenzamide and 5-methoxybenzo[d]thiazole-2-amine as starting materials, which are then reacted with various reagents to obtain the desired product.
Scientific Research Applications
N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-benzyl-2-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-3-32(28,29)22-12-8-7-11-19(22)23(27)26(16-17-9-5-4-6-10-17)24-25-20-15-18(30-2)13-14-21(20)31-24/h4-15H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOUTHALVWEVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2912715.png)
![(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2912716.png)
![7-[2-(Benzooxazol-2-ylsulfanyl)-ethyl]-3-methyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2912721.png)


![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)
![N-{1-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2912729.png)
![3,6-dichloro-N-{4-[(2-methylpiperidin-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2912730.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)



![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2912737.png)